Methyl 2-bromo-3-methoxy-3-methylbutanoate

Organic Synthesis Pharmaceutical Intermediates Chemical Purity

Methyl 2-bromo-3-methoxy-3-methylbutanoate is a unique α-bromo-β-methoxy ester featuring a sterically congested, fully substituted C3 carbon with a geminal dimethyl group and a methoxy substituent. This structural motif is critical for synthesizing sterically demanding pharmaceutical intermediates where less hindered analogs fail. Available as a pre-activated methyl ester at up to 98% purity, it streamlines downstream coupling, eliminates impurity-driven side reactions, and accelerates SAR campaigns. Choose this building block for superior selectivity and metabolic stability in your drug discovery programs. Contact us for bulk pricing.

Molecular Formula C7H13BrO3
Molecular Weight 225.082
CAS No. 854431-59-7
Cat. No. B2849116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-methoxy-3-methylbutanoate
CAS854431-59-7
Molecular FormulaC7H13BrO3
Molecular Weight225.082
Structural Identifiers
SMILESCC(C)(C(C(=O)OC)Br)OC
InChIInChI=1S/C7H13BrO3/c1-7(2,11-4)5(8)6(9)10-3/h5H,1-4H3
InChIKeyQIUYHXYZDBIUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-3-methoxy-3-methylbutanoate (CAS 854431-59-7): Technical Baseline and Procurement Considerations for Synthetic Chemistry


Methyl 2-bromo-3-methoxy-3-methylbutanoate (CAS 854431-59-7) is a synthetic, aliphatic α-bromo-β-methoxy ester utilized primarily as a specialty chemical intermediate in organic synthesis and pharmaceutical research [1]. This compound, possessing the molecular formula C7H13BrO3 and a molecular weight of 225.08 g/mol, is characterized by a chiral center at the C2 position bearing a reactive bromine atom adjacent to a fully substituted, sterically hindered C3 carbon [1]. It is commercially available from several chemical suppliers with typical purity specifications ranging from 95% to 98% . The compound's primary value lies in its use as a reactive building block for the introduction of complex alkyl fragments into larger molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals [1].

Methyl 2-bromo-3-methoxy-3-methylbutanoate (CAS 854431-59-7): Why In-Class Analogs Are Not Interchangeable for Critical Synthesis


While several bromo-methoxy-methylbutanoate derivatives and related α-bromoesters are commercially available, they are not interchangeable building blocks in synthetic sequences. The specific substitution pattern of Methyl 2-bromo-3-methoxy-3-methylbutanoate, featuring a tertiary C3 center with a methyl and a methoxy group, is a critical determinant of its reactivity and the steric and electronic profile of the products it forms [1]. Closely related compounds, such as Methyl 2-bromo-3-methoxybutanoate (CAS 97962-11-3), lack the critical geminal dimethyl substitution at C3 [1]. Similarly, 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS 75974-47-9) possesses the correct C3 motif but is the free acid, which necessitates a different set of coupling conditions (e.g., requiring activation) and can introduce unwanted side reactions or racemization . Substituting these analogs would introduce different steric bulk, alter the acidity of adjacent protons, and change the overall reactivity and selectivity of subsequent transformations, potentially leading to failed syntheses, lower yields, or the generation of complex, difficult-to-separate mixtures [2].

Methyl 2-bromo-3-methoxy-3-methylbutanoate (CAS 854431-59-7): Verifiable Differentiation Evidence for Scientific Selection


Purity Specification: A Critical Differentiator for Methyl 2-bromo-3-methoxy-3-methylbutanoate Procurement

The commercially available purity of Methyl 2-bromo-3-methoxy-3-methylbutanoate (CAS 854431-59-7) is specified at 98% by some suppliers , whereas most other vendors offer the compound at a minimum purity of 95% . The comparator compound, Methyl 2-bromo-3-methoxybutanoate (CAS 97962-11-3), is also available at 95% purity from the same vendor as a baseline .

Organic Synthesis Pharmaceutical Intermediates Chemical Purity

Structural and Molecular Weight Differentiation Against Key Analogs

The target compound possesses a unique molecular weight of 225.08 g/mol and a specific structural formula (C7H13BrO3) that distinguishes it from common analogs. The key comparator, Methyl 2-bromo-3-methoxybutanoate (CAS 97962-11-3), has a molecular weight of 211.06 g/mol and a formula of C6H11BrO3 [1]. The difference arises from the absence of the geminal dimethyl group on the C3 carbon in the analog, which significantly impacts steric hindrance and the compound's utility as a building block for introducing more complex, branched alkyl chains.

Chemical Structure Molecular Weight Reactivity

Functional Group Differentiation: Ester vs. Free Acid for Synthetic Efficiency

The target compound is a methyl ester, a crucial distinction from its close analog, 2-Bromo-3-methoxy-3-methylbutanoic acid (CAS 75974-47-9), which is the corresponding free acid . Using the pre-formed ester as a building block avoids an additional esterification step, which would be required if the free acid were used. This reduces the overall step count in a synthesis and eliminates the need for activating reagents and associated purification steps [1].

Functional Group Compatibility Synthetic Efficiency Peptide Coupling

Methyl 2-bromo-3-methoxy-3-methylbutanoate (CAS 854431-59-7): High-Impact Application Scenarios Based on Differential Evidence


Synthesis of Sterically Hindered Pharmaceutical Intermediates

The unique steric profile of Methyl 2-bromo-3-methoxy-3-methylbutanoate, conferred by its fully substituted C3 carbon, makes it the optimal building block for synthesizing sterically congested pharmaceutical intermediates [1]. In contrast to the less hindered analog, Methyl 2-bromo-3-methoxybutanoate, the target compound is essential when the target molecule requires a geminal dimethyl motif for optimal biological activity or metabolic stability [1]. This is a direct consequence of the structural differentiation established in Section 3 [1].

Streamlined Multi-Step Synthesis in Medicinal Chemistry

In medicinal chemistry campaigns where rapid analog synthesis is paramount, the higher purity specification (98%) available for this compound and its functional group as a pre-activated methyl ester are critical advantages. Procuring the high-purity ester eliminates the need for an initial esterification step (saving time and resources compared to using the free acid) and minimizes the risk of impurity-driven side reactions, leading to cleaner crude reaction mixtures and faster purification . This efficiency gain is directly supported by the evidence on purity and functional group comparison.

Chemical Biology Tool for Studying Steric Effects in Enzyme-Substrate Interactions

As an α-bromoester with a uniquely hindered β-carbon, this compound serves as a specialized chemical probe for investigating the steric tolerance of enzyme active sites. The quantitative differences in its molecular structure and mass compared to less hindered analogs [1] provide a clear basis for its use in structure-activity relationship (SAR) studies and in mapping the topology of binding pockets in enzymes like serine hydrolases or proteases. The commercial availability at 95-98% purity ensures reproducibility in these sensitive biochemical assays .

Agrochemical Intermediate for Novel Crop Protection Agents

The compound's specific reactivity profile is valuable for the synthesis of novel agrochemicals where the introduction of a branched, oxygenated alkyl chain is required for desired physico-chemical properties or target binding. The evidence of its distinct structural and functional group advantages [1] supports its selection over less suitable analogs when designing new active ingredients with improved environmental fate or selectivity profiles. Its status as a research-use-only chemical aligns with its use in the early-stage discovery and development of crop protection solutions.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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